Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride
Overview
Description
Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride is a useful research compound. Its molecular formula is C9H16Cl2N2 and its molecular weight is 223.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
- This enzyme is induced during inflammation and immune responses. It produces nitric oxide (NO), which plays a role in vasodilation and immune regulation. Constitutively expressed in endothelial cells, eNOS produces NO to regulate vascular tone and maintain cardiovascular health .
Mode of Action
- Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride primarily exerts its relaxant effect by blocking calcium channels. This leads to reduced intracellular calcium levels, resulting in vasodilation and muscle relaxation. While calcium channel blockade is the main mode of action, other mechanisms may contribute, such as potassium channel modulation and cAMP accumulation .
Biochemical Analysis
Biochemical Properties
Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amine oxidases, which are enzymes that catalyze the oxidation of amines . The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions, which can influence the activity of the enzymes and the overall biochemical pathways in which they are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways that are crucial for cell growth and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain amine oxidases by binding to their active sites . This binding interaction can result in changes in the enzyme’s conformation, thereby affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and metabolism . These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing certain biochemical pathways and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s effects become significantly pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as amine oxidases, which play a crucial role in the metabolism of amines . These interactions can affect metabolic flux and the levels of metabolites within cells. Additionally, this compound can influence the activity of cofactors that are essential for enzymatic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for determining the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy production . The precise localization of this compound is an important factor in understanding its biochemical and cellular effects.
Properties
IUPAC Name |
N-ethyl-1-pyridin-4-ylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-3-11-8(2)9-4-6-10-7-5-9;;/h4-8,11H,3H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJLVBPZQPSDTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CC=NC=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.